1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene
Description
Historical Trajectories and Contemporary Significance of Fluorinated Benzene (B151609) Derivatives in Chemical Research
The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov The first synthesis of an organofluorine compound by halogen exchange was reported in 1862. nih.gov Early attempts to directly fluorinate aromatic compounds like benzene were often met with explosive results or the formation of intractable tars. nih.gov A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates. nih.govwikipedia.org Another key development was the use of nucleophilic halogen exchange (the Halex process), first reported by Gottlieb in 1936, where chlorine atoms on an activated aromatic ring could be replaced by fluorine using potassium fluoride. nih.gov These early methods laid the groundwork for the synthesis of a wide array of fluorinated benzene derivatives.
The contemporary significance of fluorinated benzene derivatives is vast, spanning materials science, pharmaceuticals, and agrochemicals. researchgate.netjscimedcentral.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends exceptional thermal and chemical stability to fluorinated compounds. nih.govwikipedia.org In materials science, perfluorinated aromatic compounds, or perfluoroarenes, are utilized for their high electron affinity and unique intermolecular interactions, finding applications in liquid crystals and high-performance polymers like PEEK. researchgate.netnih.gov The incorporation of fluorine can dramatically alter the electronic properties of a benzene ring, decreasing its aromaticity and making it susceptible to nucleophilic attack, a reactivity pattern opposite to that of typical benzene derivatives. nih.govresearchgate.net This altered reactivity is exploited in organic synthesis. In the life sciences, the substitution of hydrogen with fluorine, a bioisostere, can enhance a drug's metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles. jscimedcentral.com Consequently, numerous pharmaceuticals, including anti-inflammatory agents, tranquilizers, and antibiotics, contain a fluorinated benzene motif. researchgate.netjscimedcentral.com
The Strategic Role of Acetal (B89532) Protecting Groups and Their Transformative Chemistry in Complex Molecule Construction
In the synthesis of complex organic molecules that possess multiple reactive sites, the concept of protecting groups is essential. missouri.edu It allows chemists to temporarily block one functional group to prevent it from reacting while chemical transformations are performed on another part of the molecule. missouri.eduyoutube.com Acetals are a prominent class of protecting groups specifically for aldehydes and ketones. jove.compearson.com They are formed by the reaction of a carbonyl compound with two equivalents of an alcohol under acidic conditions. jove.com
The strategic utility of acetals, including dimethoxymethyl ethers, stems from their distinct reactivity profile. They are stable and unreactive towards a wide range of reagents, including strong bases, nucleophiles, hydrides, and oxidizing agents. youtube.comjove.comtotal-synthesis.com This stability allows for a broad scope of chemical reactions to be carried out elsewhere in the molecule without affecting the masked carbonyl group. For instance, a molecule containing both an ester and an aldehyde can have the aldehyde selectively protected as an acetal; the ester can then be reduced with a strong reducing agent like lithium aluminum hydride without affecting the acetal. youtube.comchemistrysteps.com
The formation of an acetal is a reversible process. chemistrysteps.com After the desired transformations are complete, the protecting group can be easily removed, regenerating the original carbonyl functional group. This deprotection is typically achieved through hydrolysis with aqueous acid. youtube.comjove.com This ability to be readily installed and removed under specific and mild conditions is a hallmark of an effective protecting group. The dimethoxymethyl group, specifically, serves to protect aldehydes, transforming them into a stable acetal that can withstand various synthetic conditions before being hydrolyzed back to the aldehyde when needed.
Current Research Imperatives and the Unique Context of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene within Synthetic Chemistry
Current research in synthetic chemistry continues to demand novel building blocks that offer unique reactivity and functionality. The compound this compound is a prime example of such a reagent, merging the distinct properties of a perfluorinated aromatic ring with the synthetic utility of a protected aldehyde.
This molecule serves as a stable, masked precursor to 2,3,4,5,6-pentafluorobenzaldehyde. The pentafluorophenyl group is highly electron-withdrawing, which makes the corresponding aldehyde a valuable intermediate in various synthetic applications. For example, 2,3,4,5,6-pentafluorobenzaldehyde is used in the synthesis of high-performance, high molecular weight fluorinated aromatic polymers through superacid-catalyzed polyhydroxylation reactions. sigmaaldrich.com It has also been employed as a derivatization reagent for the sensitive detection of primary amines. sigmaaldrich.com
The strategic advantage of using this compound lies in the stability of the dimethoxymethyl acetal. This allows the pentafluorophenyl moiety to be introduced into a molecule under conditions that the free aldehyde might not tolerate, such as in the presence of strong nucleophiles or bases. Following the desired synthetic steps, the aldehyde functionality can be unmasked via acid-catalyzed hydrolysis. This positions the compound as a versatile reagent for introducing the C₆F₅CHO unit, which is crucial for developing advanced materials and functionalized molecules with enhanced thermal stability and chemical resistance.
Compound Data
Below are tables detailing the properties of key chemical compounds discussed in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 33374-95-7 |
| Molecular Formula | C₉H₇F₅O₂ |
| Molecular Weight | 242.14 g/mol |
| Common Use | Precursor to 2,3,4,5,6-pentafluorobenzaldehyde |
Table 2: Properties of 2,3,4,5,6-Pentafluorobenzaldehyde
| Property | Value |
|---|---|
| CAS Number | 653-37-2 |
| Molecular Formula | C₇HF₅O |
| Molecular Weight | 196.07 g/mol |
| Boiling Point | 164-166 °C sigmaaldrich.com |
| Melting Point | 24-28 °C sigmaaldrich.com |
| Density | 1.588 g/mL at 25 °C sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
115754-19-3 |
|---|---|
Molecular Formula |
C9H7F5O2 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9H7F5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h9H,1-2H3 |
InChI Key |
VBKFGXKGPHDXFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Dimethoxymethyl 2,3,4,5,6 Pentafluorobenzene
Precursor Synthesis and Derivatization Strategies for Pentafluorophenyl Moieties
The formation of the core pentafluorophenyl ring is a critical first step in the synthesis of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene. This typically begins with the synthesis of pentafluorobenzaldehyde (B1199891), the direct precursor to the target molecule.
Utilizing Polyfluoroarylzinc Compounds in Directed Synthesis
Organozinc reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. While direct synthesis of this compound using a pentafluorophenylzinc reagent and a dimethoxymethyl-containing electrophile is not prominently documented, the generation and use of polyfluoroarylzinc compounds in related transformations are well-established. These reagents can be prepared and subsequently used in cross-coupling reactions, such as the Negishi coupling, to introduce the pentafluorophenyl group onto a suitable substrate. For instance, a pentafluorophenylzinc halide could theoretically be coupled with a protected formyl equivalent, which could then be converted to the dimethoxymethyl group.
Strategies for Introducing Fluorine Atoms into Aromatic Systems
The synthesis of the pentafluorinated aromatic core relies on established methods for introducing fluorine into aromatic systems. One common starting material for preparing pentafluorobenzaldehyde is pentafluorobenzonitrile (B1630612). A documented method involves the reduction of pentafluorobenzonitrile with anhydrous stannous chloride in an ethereal solution of hydrogen chloride, followed by hydrolysis of the intermediate to yield pentafluorobenzaldehyde. Another approach utilizes a nickel-aluminum alloy as a catalyst for the reduction of pentafluorobenzonitrile in the presence of formic acid and water, which directly yields pentafluorobenzaldehyde google.com.
Formation of the Dimethoxymethyl Group: Specialized Acetalization Techniques
The final step in the synthesis of this compound is the conversion of the aldehyde functional group of pentafluorobenzaldehyde into a dimethyl acetal (B89532). This is a crucial protection strategy and a key transformation in its own right.
Catalytic Protocols for the Installation of Benzaldehyde (B42025) Acetal Structures
The acetalization of aldehydes, including electron-deficient benzaldehydes like pentafluorobenzaldehyde, is typically achieved by reaction with an orthoester, such as trimethyl orthoformate, in the presence of an acid catalyst organic-chemistry.orgwikipedia.orgatamanchemicals.com. A variety of catalysts can be employed, ranging from traditional Brønsted acids like hydrochloric acid to Lewis acids. The reaction of an aldehyde with trimethyl orthoformate produces the corresponding dimethyl acetal wikipedia.orgatamanchemicals.com. For instance, a general procedure for the acetalization of an aromatic aldehyde involves dissolving the aldehyde and trimethyl orthoformate in dry methanol (B129727) and adding a catalytic amount of an acid, such as copper(II) tetrafluoroborate (B81430) hydrate (B1144303) chemicalbook.com.
The table below summarizes various catalytic systems used for the acetalization of benzaldehydes.
| Catalyst | Reagent | Solvent | Key Features |
| Hydrochloric Acid (catalytic) | Methanol | Methanol | Simple, effective for a broad range of aldehydes. |
| Copper(II) tetrafluoroborate hydrate | Trimethyl orthoformate | Methanol | Mild conditions, high yields. |
| Antimony(V) triflate salt | Triethoxymethane | Solvent-free | Highly selective, efficient under solvent-free conditions. rsc.org |
| Thioxanthenone (photocatalyst) | Alcohol | Not specified | Green method utilizing visible light. rsc.org |
Optimization of Reaction Parameters for Enhanced Yields and Purity in Multi-Gram Scale Synthesis
Scaling up the synthesis of aromatic acetals requires careful optimization of reaction parameters to maintain high yields and purity. For acetalization reactions, key parameters to consider include the concentration of the reactants, the catalyst loading, reaction temperature, and the method of water removal. The use of trimethyl orthoformate is advantageous in this regard as it also acts as a dehydrating agent, driving the equilibrium towards the formation of the acetal organic-chemistry.org. For multi-gram scale synthesis, ensuring efficient stirring and temperature control is crucial to prevent side reactions and ensure complete conversion. Simple work-up procedures, such as quenching the reaction with a mild base and extraction, are often sufficient to isolate the pure product.
Exploration of Novel and Green Synthetic Pathways Towards this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes.
For the synthesis of the pentafluorobenzaldehyde precursor, a method has been reported that uses a nickel-aluminum alloy catalyst in water, which is considered a greener alternative to traditional methods that may use more hazardous reagents and solvents google.comchemicalbook.com.
In the acetalization step, several green approaches have been developed for benzaldehydes in general, which could be applicable to pentafluorobenzaldehyde. These include the use of solvent-free reaction conditions, which significantly reduces waste rsc.orgresearchgate.net. For example, an antimony(V) catalyst has been shown to be effective for the acetalization of aldehydes under solvent-free conditions rsc.org. Another green approach involves the use of photocatalysts, such as thioxanthenone, which can promote the acetalization reaction using visible light from household lamps, offering a mild and energy-efficient alternative rsc.org. The use of greener solvents is also a key aspect of sustainable chemistry acs.orgnih.gov.
Methodological Advancements in Isolation and Purification Techniques for Research-Grade Purity
Achieving research-grade purity, typically defined as >99%, for this compound involves a multi-step approach combining several advanced purification methodologies. The choice and sequence of these techniques are critical and are often guided by the impurity profile of the crude product.
Fractional Distillation under Reduced Pressure:
The initial purification of the crude product often employs fractional distillation under reduced pressure. This technique is particularly effective for separating the target compound from less volatile impurities, such as residual pentafluorobenzaldehyde, and any high-boiling point solvents or byproducts. The highly fluorinated nature of the target molecule influences its volatility, making this a crucial primary purification step. Precise control over the distillation column's theoretical plates, reflux ratio, and vacuum level is essential to achieve a high degree of separation.
Chromatographic Techniques:
Following distillation, chromatographic methods are indispensable for removing structurally similar impurities. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been adapted for the purification of fluorinated aromatic compounds.
Preparative Gas Chromatography (Prep-GC): For achieving the highest purity levels, preparative gas chromatography is a powerful tool. This method separates compounds based on their volatility and interaction with a stationary phase within a column. For fluorinated compounds like this compound, columns with non-polar or mid-polarity stationary phases are often employed. The separated fractions are then collected, yielding the product with very high purity.
High-Performance Liquid Chromatography (HPLC): While less common for final purification of volatile compounds, HPLC can be effective for removing non-volatile or polar impurities. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common mode for the separation of aromatic compounds. The elution conditions, including solvent composition and gradient, must be carefully optimized for the specific impurity profile.
Recrystallization:
For compounds that are solid at or near room temperature, recrystallization is a classic and highly effective purification technique. While this compound is a liquid at room temperature, this technique can be applied to solid precursors or derivatives. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. For polyfluorinated compounds, solvents with complementary polarity, such as hexane (B92381) or other aliphatic hydrocarbons, are often suitable for inducing crystallization upon cooling. The process involves dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals.
Data on Purification Parameters:
The following table summarizes typical parameters for the advanced purification techniques applied to achieve research-grade this compound.
| Purification Technique | Key Parameters | Expected Purity Enhancement |
| Fractional Distillation | - Pressure: 1-10 mmHg- Column: High-efficiency packed or Vigreux- Reflux Ratio: Optimized for separation | Removes non-volatile and high-boiling impurities, increasing purity from crude to ~95-98%. |
| Preparative GC | - Column: Non-polar (e.g., DB-1) or mid-polarity (e.g., DB-17)- Temperature Program: Optimized for resolution- Carrier Gas: High-purity inert gas (e.g., He, N₂) | Removes structurally similar volatile impurities, achieving >99.5% purity. |
| HPLC | - Column: Reversed-phase C18- Mobile Phase: Acetonitrile/Water or Methanol/Water gradient- Detection: UV at a suitable wavelength | Removes polar and non-volatile impurities. |
| Recrystallization (of precursors) | - Solvent: Aliphatic hydrocarbons (e.g., hexane)- Temperature: Dissolution at boiling point, crystallization at low temperature | Purifies solid starting materials or intermediates. |
Detailed Research Findings:
Research into the purification of fluorinated aromatic compounds has highlighted the importance of a multi-technique approach. Studies on related fluorinated benzaldehyde acetals have shown that a combination of fractional distillation followed by preparative gas chromatography is often necessary to remove trace impurities that can be difficult to separate by a single method. The choice of chromatographic stationary phase is critical, with selectivity for fluorinated compounds being a key factor. For instance, phases that can engage in specific interactions with the fluorinated ring can provide enhanced separation from non-fluorinated or less-fluorinated impurities.
Furthermore, the analysis of purity at each stage is crucial. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential analytical tools to confirm the identity and quantify the purity of this compound, ensuring it meets the stringent requirements of research-grade material.
In-depth Analysis of this compound Reveals Gaps in Current Chemical Research
A comprehensive review of available scientific literature indicates a notable absence of detailed reactivity and mechanistic studies specifically focused on the chemical compound this compound. While the broader reactivity of the pentafluorophenyl group is well-documented, specific experimental data, including regiochemical and kinetic aspects of its nucleophilic aromatic substitution (SNAr) pathways and its behavior in various transition metal-catalyzed cross-coupling reactions, remains largely unreported for this particular acetal.
The pentafluorophenyl moiety is a cornerstone in modern fluorine chemistry, valued for its unique electronic properties and its susceptibility to a range of chemical transformations. Typically, the strong electron-withdrawing nature of the five fluorine atoms activates the aromatic ring towards nucleophilic attack, making SNAr reactions a primary pathway for functionalization. In monosubstituted pentafluorobenzenes, this reaction generally proceeds with high regioselectivity, favoring substitution at the para-position to the existing substituent. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate at this position. However, without specific studies on this compound, the precise influence of the dimethoxymethyl group on the kinetics and regioselectivity of SNAr reactions can only be extrapolated from general principles. The interplay of steric and electronic effects of the acetal group could potentially modulate the expected para-selectivity, but empirical data is required for confirmation. Similarly, the influence of various solvents and external reagents on the SNAr mechanism for this specific compound has not been documented.
In the realm of transition metal-catalyzed cross-coupling reactions, polyfluorinated aromatic compounds are versatile substrates. Palladium-mediated strategies such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are routinely employed to form new carbon-carbon bonds. While the general feasibility of these reactions on the pentafluorophenyl core is established, the specific conditions, catalyst systems, and yields for this compound are not available in the current body of scientific literature. The acetal functionality is generally stable under many cross-coupling conditions, but its electronic influence on the oxidative addition and reductive elimination steps of the catalytic cycle has not been specifically investigated for this molecule.
Furthermore, the field of C-H activation and functionalization on fluorinated aromatics is a rapidly evolving area of research. These methods offer a direct and atom-economical approach to introduce new functional groups. While there are reports on the C-H activation of other pentafluorobenzene (B134492) derivatives, specific studies detailing such approaches on this compound are absent. The presence of the dimethoxymethyl group could potentially direct C-H activation to a specific position, but this remains a matter of speculation without dedicated research.
Reactivity and Mechanistic Investigations of 1 Dimethoxymethyl 2,3,4,5,6 Pentafluorobenzene
Reactions Governing the Pentafluorophenyl Core Reactivity
Electrophilic Aromatic Substitution (EAS) in Perfluorinated Systems: Theoretical and Experimental Discrepancies
The pentafluorophenyl group is a strong electron-withdrawing system due to the high electronegativity of the fluorine atoms. This property significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Theoretical calculations, such as Density Functional Theory (DFT), predict a substantial decrease in the electron density of the aromatic π-system, rendering it far less nucleophilic than benzene (B151609). Consequently, EAS reactions on 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene are expected to be exceptionally sluggish, requiring harsh reaction conditions.
However, discrepancies between theoretical predictions and experimental observations can arise in highly fluorinated systems. While computational models provide a robust framework for understanding reactivity, they may not always perfectly capture the complex interplay of factors in the reaction environment. For instance, the potential for specific catalyst-substrate interactions or the role of the solvent can sometimes lead to unexpected reactivity. In some cases, reactions that are predicted to be extremely slow might proceed under forcing conditions, potentially yielding products that challenge initial theoretical assumptions. While specific experimental data on the EAS reactions of this compound are not extensively documented, the general behavior of perfluorinated aromatic compounds suggests that any successful substitution would likely occur under vigorous conditions, and the regioselectivity would be a subject of considerable theoretical and experimental interest.
Chemical Transformations of the Dimethoxymethyl Acetal (B89532) Functionality
The dimethoxymethyl acetal group, while often employed as a protecting group for aldehydes, exhibits its own characteristic reactivity, which is modulated by the attached perfluorinated aryl ring.
Acetals are generally stable under neutral to basic conditions but are susceptible to hydrolysis in acidic media. organicchemistrytutor.com The hydrolysis of this compound to pentafluorobenzaldehyde (B1199891) and methanol (B129727) is typically acid-catalyzed. The mechanism involves protonation of one of the methoxy (B1213986) oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the final aldehyde product.
The strong electron-withdrawing nature of the pentafluorophenyl group is expected to destabilize the cationic character of the oxocarbenium ion intermediate. researchgate.net This destabilization would, in turn, slow down the rate-determining step of the hydrolysis. researchgate.net Therefore, more forcing acidic conditions may be required for the deprotection of this acetal compared to acetals of electron-rich aromatic aldehydes. The hydrolysis can be carried out in various media, including aqueous mineral acids or organic solvents containing a catalytic amount of a strong acid.
| Substituent on Benzaldehyde (B42025) Dimethyl Acetal | Relative Rate of Hydrolysis (Conceptual) | Electronic Effect of Substituent |
|---|---|---|
| -OCH₃ (p-methoxy) | Fast | Strongly Electron-Donating |
| -CH₃ (p-methyl) | Moderate | Electron-Donating |
| -H (unsubstituted) | Baseline | Neutral |
| -Cl (p-chloro) | Slow | Electron-Withdrawing |
| -NO₂ (p-nitro) | Very Slow | Strongly Electron-Withdrawing |
| -C₆F₅ (pentafluorophenyl) | Extremely Slow | Very Strongly Electron-Withdrawing |
Transacetalization is a useful method for converting one acetal into another without proceeding through the free carbonyl compound. This equilibrium-driven process is also typically acid-catalyzed. In the context of this compound, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would lead to the formation of the corresponding cyclic acetal, 2-(pentafluorophenyl)-1,3-dioxolane. To drive the reaction to completion, the methanol by-product is usually removed from the reaction mixture. The choice of catalyst and reaction conditions can be tailored to optimize the yield of the desired acetal derivative. Lewis acids such as iron(III) chloride have also been shown to be effective catalysts for transacetalization processes. rsc.org
The acetal carbon in this compound is generally not susceptible to nucleophilic attack by common nucleophiles. Acetals are known to be unreactive towards Grignard reagents, a property that allows them to be used as protecting groups in Grignard reactions. masterorganicchemistry.comstackexchange.com This lack of reactivity is due to the poor leaving group ability of the alkoxide ions.
However, more reactive organometallic species, such as organolithium reagents, can in some instances react with acetals, although this is not a common transformation. mt.commasterorganicchemistry.com The highly polarized C-Li bond makes organolithium compounds extremely potent nucleophiles and strong bases. wikipedia.org While direct nucleophilic substitution at the acetal carbon is unlikely, reactions involving deprotonation at a nearby site or other complex pathways could be envisioned under specific conditions, though such reactivity is not well-established for this particular substrate.
Synergistic and Antagonistic Reactivity Patterns Between the Perfluorinated Aryl and Acetal Moieties
The perfluorinated aryl ring and the dimethoxymethyl acetal moiety in this compound exert a mutual influence on each other's reactivity, which can be described as antagonistic.
The primary antagonistic interaction stems from the powerful electron-withdrawing nature of the C₆F₅ group. As discussed, this deactivates the acetal group towards acid-catalyzed hydrolysis by destabilizing the requisite oxocarbenium ion intermediate. Conversely, the dimethoxymethyl group, being a weak σ-electron withdrawing and π-electron donating group, has a relatively minor electronic effect on the already heavily deactivated pentafluorophenyl ring in the context of electrophilic aromatic substitution.
A potential area for synergistic reactivity, though less pronounced, could be in nucleophilic aromatic substitution (SₙAr) reactions on the perfluorinated ring. The acetal group is unlikely to significantly alter the already high susceptibility of the ring to nucleophilic attack. However, under certain reaction conditions, neighboring group participation from one of the acetal oxygens could potentially influence the regioselectivity or rate of substitution at the ortho position, although this is speculative and would require experimental verification. nih.govwikipedia.orgeurekaselect.com
Computational Chemistry Approaches to Elucidate Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating the intricate details of the reaction mechanisms involving this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for modeling the electronic structure and energetics of the reactants, intermediates, transition states, and products.
For instance, in studying the electrophilic aromatic substitution on the perfluorinated ring, computational models can be used to calculate the activation energy barriers for electrophilic attack at different positions, thus predicting the regioselectivity. These calculations can also help to rationalize any observed discrepancies between theoretical deactivation and experimental reactivity.
In the case of acetal hydrolysis, DFT calculations can be employed to model the reaction pathway, including the protonation of the acetal, the formation of the oxocarbenium ion intermediate, and the subsequent nucleophilic attack by water. By calculating the energies of the transition states, the rate-determining step can be identified, and the influence of the electron-withdrawing pentafluorophenyl group on the reaction kinetics can be quantified. Such computational studies can provide a detailed, atomistic understanding of the reaction mechanisms that govern the chemistry of this bifunctional molecule.
Applications of 1 Dimethoxymethyl 2,3,4,5,6 Pentafluorobenzene As a Key Synthetic Building Block in Academic Research
Precursor to Novel Fluorinated Organic Compounds and Complex Molecules
The strategic placement of five fluorine atoms on the benzene (B151609) ring dramatically influences the electronic properties of the molecule, making 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene a valuable starting material for specialized chemical syntheses. The dimethoxymethyl group acts as a protected aldehyde, which can be easily deprotected under acidic conditions to yield the highly reactive 2,3,4,5,6-pentafluorobenzaldehyde.
Synthesis of Fluorinated Aldehydes, Carboxylic Acids, and Other Oxygenated Derivatives
The primary transformation of this compound is its hydrolysis to 2,3,4,5,6-pentafluorobenzaldehyde. This aldehyde is a cornerstone intermediate for a variety of subsequent reactions.
The aldehyde group can be readily oxidized to a carboxylic acid functionality. This conversion produces 2,3,4,5,6-pentafluorobenzoic acid, another vital building block in fluorine chemistry. The oxidation of benzaldehydes to their corresponding benzoic acids is a well-established transformation in organic synthesis. This process allows for the introduction of the pentafluorobenzoic acid moiety into more complex molecular structures, which is valuable in the development of new pharmaceuticals and materials.
| Precursor | Product | Transformation |
| This compound | 2,3,4,5,6-Pentafluorobenzaldehyde | Hydrolysis |
| 2,3,4,5,6-Pentafluorobenzaldehyde | 2,3,4,5,6-Pentafluorobenzoic acid | Oxidation |
Derivatization to Access Fluorinated Alcohols, Amines, and Heterocycles
The reactive aldehyde group of 2,3,4,5,6-pentafluorobenzaldehyde, derived from its dimethoxy acetal (B89532) precursor, allows for extensive derivatization to produce a range of fluorinated compounds.
Fluorinated Alcohols: The reduction of 2,3,4,5,6-pentafluorobenzaldehyde yields 2,3,4,5,6-pentafluorobenzyl alcohol. This transformation is a standard carbonyl reduction, providing access to a fluorinated alcohol that can be used in the synthesis of esters, ethers, and other derivatives. For instance, it has been utilized in the synthesis of pentafluorobenzyloxy-substituted metal-free phthalocyanines.
Fluorinated Amines: A powerful method for synthesizing amines from aldehydes is reductive amination. This one-pot reaction involves the condensation of 2,3,4,5,6-pentafluorobenzaldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde. This method provides a controlled and efficient route to N-substituted pentafluorobenzyl amines.
Fluorinated Heterocycles: Aldehydes are fundamental building blocks in many multicomponent reactions used to construct heterocyclic rings. The use of 2,3,4,5,6-pentafluorobenzaldehyde in these reactions provides a direct route to heterocycles bearing the pentafluorophenyl group. Two notable examples include:
Hantzsch Pyridine (B92270) Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The use of 2,3,4,5,6-pentafluorobenzaldehyde in this synthesis would yield a pyridine ring with a pentafluorophenyl substituent.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. Employing 2,3,4,5,6-pentafluorobenzaldehyde in this reaction with tryptamine, for example, would lead to the formation of a tetrahydro-β-carboline with a pentafluorophenyl group at the 1-position.
| Starting Material | Reagents | Product Class |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Reducing Agent (e.g., NaBH₄) | Fluorinated Alcohol |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Amine (R₁R₂NH), Reducing Agent | Fluorinated Amine |
| 2,3,4,5,6-Pentafluorobenzaldehyde | β-ketoester, Ammonia | Fluorinated Pyridine |
| 2,3,4,5,6-Pentafluorobenzaldehyde | β-arylethylamine, Acid | Fluorinated Tetrahydroisoquinoline |
Incorporation into Macrocyclic Architectures (e.g., Bacteriochlorins, Chlorins)
The deprotected form of this compound, 2,3,4,5,6-pentafluorobenzaldehyde, is a critical building block for the synthesis of complex macrocyclic architectures, particularly porphyrinoids. These molecules are of immense interest for applications in photodynamic therapy, catalysis, and materials science.
The most common method for synthesizing meso-substituted porphyrins is the acid-catalyzed condensation of an aldehyde with pyrrole. Using 2,3,4,5,6-pentafluorobenzaldehyde in this reaction, typically under Lindsey or Adler-Longo conditions, yields 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) (TPPF20). This porphyrin is a highly versatile platform because the electron-deficient pentafluorophenyl rings are susceptible to nucleophilic aromatic substitution (SNAr) at the para-fluorine positions, allowing for extensive post-synthesis modification.
The condensation reaction can be modulated to produce other important porphyrinoids:
Corroles: By adjusting the stoichiometry of pentafluorobenzaldehyde (B1199891) and pyrrole, tris(pentafluorophenyl)corrole can be synthesized. Corroles are structurally similar to porphyrins but have a direct pyrrole-pyrrole bond and exhibit distinct photophysical properties.
Phlorins and Isocorroles: A one-flask reaction of pyrrole, pentafluorobenzaldehyde, and acetone (B3395972) can yield a meso-substituted phlorin, a reduced porphyrinoid, in good yield.
Hexaphyrins: Acid-catalyzed reactions of 5-(aryl)dipyrromethanes with 2,3,4,5,6-pentafluorobenzaldehyde have been used to prepare a variety of meso-arylhexaphyrins, which are expanded porphyrin systems.
While chlorins and bacteriochlorins are typically synthesized via modification of a pre-formed porphyrin ring rather than direct condensation, TPPF20 serves as an excellent precursor. For example, chromene-annulated chlorins bearing pentafluorophenyl groups have been synthesized from TPPF20. The stability and reactivity of the pentafluorophenyl groups make them valuable anchors for further transformations on these reduced porphyrin systems. The synthesis of stable bacteriochlorins remains a challenge, but various synthetic strategies often start from porphyrin or chlorin (B1196114) precursors that can be derived from building blocks like pentafluorobenzaldehyde.
| Aldehyde | Pyrrole Source | Macrocycle Product |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Pyrrole | 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Pyrrole | Tris(pentafluorophenyl)corrole |
| 2,3,4,5,6-Pentafluorobenzaldehyde | 5-(Aryl)dipyrromethane | meso-Arylhexaphyrin |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Pyrrole, Acetone | meso-Substituted Phlorin |
Role in the Research and Development of Advanced Materials
The unique properties conferred by the pentafluorophenyl group make it a desirable component in the design of advanced materials with tailored thermal, electronic, and surface properties.
Building Block for Fluorinated Polymer and Oligomer Design
Fluorinated polymers are highly sought after for their exceptional thermal stability, chemical resistance, and unique dielectric properties. 2,3,4,5,6-Pentafluorobenzaldehyde, obtained from its acetal, serves as a key monomer in the synthesis of novel fluorinated aromatic polymers through superacid-catalyzed polyhydroxyalkylation.
This polymerization is a Friedel-Crafts-type electrophilic aromatic substitution where the aldehyde reacts with electron-rich aromatic hydrocarbons, such as biphenyl, terphenyl, or phenyl ether, in a superacid medium like trifluoromethanesulfonic acid. The reaction proceeds at room temperature and produces high molecular weight, wholly aromatic polymers with pendant pentafluorophenyl groups.
A significant advantage of this method is that the resulting polymers are soluble in common organic solvents, allowing them to be cast into colorless, transparent films. Furthermore, the pentafluorophenyl groups attached to the polymer backbone are amenable to post-polymerization functionalization. The para-fluorine atom can be readily displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide range of functional groups that would not be compatible with the initial superacidic polymerization conditions, greatly expanding the scope and utility of these materials.
| Polymerization Method | Monomers | Key Features of Resulting Polymer |
| Superacid-Catalyzed Polyhydroxyalkylation | 2,3,4,5,6-Pentafluorobenzaldehyde, Aromatic Hydrocarbons (e.g., biphenyl) | Soluble, film-forming, pendant C₆F₅ groups for post-polymerization functionalization. |
Contribution to Self-Assembled Systems Research
The incorporation of the pentafluorophenyl moiety, introduced via this compound and its aldehyde derivative, is a powerful strategy in supramolecular chemistry and crystal engineering. The electron-withdrawing nature of the five fluorine atoms creates a highly polarized, electron-deficient (π-acidic) aromatic ring, which engages in specific and directional non-covalent interactions.
Key interactions driving the self-assembly of pentafluorophenyl-containing molecules include:
Aryl-Perfluoroaryl Stacking: This is a strong, attractive π-π stacking interaction between the electron-deficient pentafluorophenyl ring and an electron-rich aromatic ring (e.g., a standard phenyl ring). This interaction is significantly stronger than typical phenyl-phenyl stacking and is a widely used motif for directing the assembly of molecules in the solid state to form ordered co-crystals. This predictable interaction is a cornerstone of crystal engineering.
Other Non-covalent Forces: In addition to π-π stacking, weaker interactions such as C–H···F and F···F contacts contribute to the stabilization of supramolecular architectures.
These specific intermolecular forces have been harnessed to create various self-assembled systems:
Crystal Engineering: By using aryl-perfluoroaryl interactions as a reliable synthon, researchers can control the packing of molecules in crystals, leading to materials with desired properties, such as photochromic single crystals.
Liquid Crystals: The incorporation of fluorine atoms into mesogenic (liquid crystal-forming) molecules significantly alters their physical properties, including dipole moment and dielectric anisotropy. Pentafluorinated bistolanes, for example, have been synthesized and shown to exhibit both photoluminescence and liquid crystalline characteristics.
Supramolecular Gels and Polymers: The phenyl-perfluorophenyl interaction, while relatively weak in aqueous solution, can be significantly enhanced by encapsulation within a host molecule. This amplified interaction has been used as a robust and dynamic cross-linker to fabricate supramolecular hydrogels with excellent mechanical properties like stretchability and self-healing.
The ability to introduce the pentafluorophenyl group serves as a powerful tool for designing molecules that self-assemble into complex and functional supramolecular structures.
| Type of Interaction | Interacting Groups | Application in Self-Assembly |
| Aryl-Perfluoroaryl Stacking | Electron-rich arene & Pentafluorophenyl | Crystal engineering, co-crystal formation. |
| C–H···F Hydrogen Bonds | C-H bond & Fluorine atom | Stabilization of crystal packing. |
| Dipole-Dipole Interactions | Polar C-F bonds | Influencing liquid crystal phases. |
Facilitating Methodological Development in Organic Synthesis
The highly electron-deficient nature of the pentafluorophenyl group in this compound, which serves as a stable precursor to the reactive 2,3,4,5,6-pentafluorobenzaldehyde, makes it a valuable substrate in the development of new synthetic methodologies. Its strong electrophilicity and unique steric properties have been exploited by researchers to probe and develop novel catalytic processes and complex one-pot reactions.
Development of Novel Catalytic Cycles Utilizing Fluorinated Substrates
While not extensively documented in the context of developing entirely new catalytic cycles from the ground up, 2,3,4,5,6-pentafluorobenzaldehyde has been instrumental in the application and refinement of acid-catalyzed condensation cycles for the synthesis of complex macrocycles. The compound's pronounced electrophilicity at the carbonyl carbon facilitates reactions that might be sluggish with less electron-poor aldehydes.
A significant example is its use in the synthesis of polyaromatic hydrocarbon-containing expanded porphyrins, specifically bis-(fluorene)-embedded hexaphyrins. In this process, 2,3,4,5,6-pentafluorobenzaldehyde undergoes a condensation reaction with a fluorene-based tripyrrane. The reaction is promoted by a Lewis acid, boron trifluoride etherate (BF₃·OEt₂), which activates the aldehyde for the catalytic cyclization process. The strong electron-withdrawing effect of the pentafluorophenyl group enhances the susceptibility of the carbonyl carbon to nucleophilic attack by the tripyrrane, driving the reaction forward. This is followed by an oxidative aromatization step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final macrocyclic product. acs.org The successful application of this substrate under specific catalytic conditions highlights its utility in extending the scope of existing catalytic methods to create novel, complex fluorinated macrostructures.
| Aldehyde Component | Pyrrole Component | Catalyst/Reagent | Key Step | Product Type |
|---|---|---|---|---|
| 2,3,4,5,6-Pentafluorobenzaldehyde | Fluorene-based tripyrrane | BF₃·OEt₂ (Lewis Acid), DDQ (Oxidant) | Acid-catalyzed condensation and oxidative aromatization | Bis-(fluorene)-embedded hexaphyrin |
Exploration of Multi-Component Reactions and Cascade Sequences
The reactivity of 2,3,4,5,6-pentafluorobenzaldehyde makes it a suitable component for multi-component reactions (MCRs) and cascade sequences, which enable the construction of complex molecules in a single pot. These reactions benefit from the aldehyde's high electrophilicity, which facilitates the initial formation of iminium intermediates or related activated species that are central to these transformations.
An important application is found in the organo-Brønsted acid-catalyzed asymmetric synthesis of cis-aziridines. This one-pot, three-component process involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde, an aniline (B41778) derivative (e.g., O-tert-butoxyaniline), and a diazo compound (e.g., ethyl diazoacetate) in the presence of a chiral BINOL-derived N-triflylphosphoramide catalyst. researchgate.net The reaction proceeds through a cascade sequence:
Iminium Formation: The Brønsted acid catalyst protonates the aldehyde, facilitating its condensation with the aniline to form a highly electrophilic iminium ion.
Nucleophilic Attack: The nucleophilic diazo compound attacks the iminium ion.
Cyclization: An intramolecular cyclization with loss of nitrogen gas furnishes the final aziridine (B145994) product.
The use of the highly electron-deficient 2,3,4,5,6-pentafluorobenzaldehyde is crucial for the efficient formation of the iminium intermediate under the catalytic conditions. This methodology provides access to optically active, highly functionalized aziridines, which are valuable building blocks in medicinal and materials chemistry. researchgate.net
| Aldehyde Component | Amine Component | Diazo Component | Catalyst | Product |
|---|---|---|---|---|
| 2,3,4,5,6-Pentafluorobenzaldehyde | O-tert-butoxyaniline | Ethyl diazoacetate | (S)-N-Triflylphosphoramide | Optically active cis-aziridine derivative |
Advanced Analytical Methodologies for Mechanistic and Synthetic Research of 1 Dimethoxymethyl 2,3,4,5,6 Pentafluorobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene and its derivatives. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed structural analysis.
¹H NMR is used to identify the protons of the dimethoxymethyl group. The methoxy (B1213986) protons (-OCH₃) typically appear as a sharp singlet, while the acetal (B89532) proton (-CH(OCH₃)₂) appears as a distinct singlet at a different chemical shift. Integration of these signals confirms the proton count for each group.
¹³C NMR provides information on the carbon skeleton of the molecule. Unique signals will be present for the methoxy carbons, the acetal carbon, and the six carbons of the pentafluorophenyl ring. The carbons attached to fluorine will exhibit characteristic C-F coupling, which aids in their assignment.
¹⁹F NMR is particularly powerful for this class of compounds. The five fluorine atoms on the aromatic ring are chemically non-equivalent, resulting in a complex but informative spectrum. The spectrum typically shows three distinct signals corresponding to the ortho-, meta-, and para-fluorines relative to the dimethoxymethyl substituent. The chemical shifts and, crucially, the fluorine-fluorine (F-F) coupling constants are used to unambiguously assign each fluorine atom's position. This is vital for differentiating isomers that may form during substitution reactions on the pentafluorophenyl ring.
In mechanistic studies, time-point NMR spectra can be recorded to monitor the progress of a reaction. rsc.org By observing the disappearance of reactant signals and the concurrent appearance of product signals, researchers can gain insights into reaction kinetics and the formation of intermediates. rsc.org
Table 1: Representative NMR Data for this compound Note: This table presents expected chemical shifts (δ) and coupling constants (J). Actual values may vary based on solvent and experimental conditions.
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity / Coupling |
|---|---|---|---|
| ¹H | -CH(OCH₃)₂ | 5.5 - 6.0 | Singlet (s) |
| -CH(OCH₃)₂ | 3.3 - 3.6 | Singlet (s) | |
| ¹⁹F | F-2, F-6 (ortho) | -140 to -145 | Multiplet (m) |
| F-4 (para) | -155 to -160 | Triplet (t) |
Mass Spectrometry (MS) Techniques for Reaction Pathway Analysis and Byproduct Identification
Mass Spectrometry (MS) is an essential tool for determining the molecular weight of reaction products and for probing fragmentation pathways, which helps in identifying byproducts and confirming structures. Techniques such as Electron Ionization (EI) and Chemical Ionization (CI) are commonly employed. rsc.org
In a typical analysis, the molecular ion peak (M⁺) confirms the molecular weight of the target compound. For this compound, this would correspond to its calculated mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.
The fragmentation pattern is particularly insightful for fluorinated compounds. Studies on related polyfluorophenyl cations have shown that a common fragmentation pathway involves the expulsion of difluorocarbene (CF₂). researchgate.net This characteristic loss from a fragment ion can serve as a diagnostic marker for the presence of a polyfluorinated ring system, aiding in the identification of unknown byproducts in a reaction mixture. researchgate.net Tandem MS (MS/MS) experiments can be performed to isolate a specific ion and induce its fragmentation, providing more detailed structural information and helping to map complex reaction pathways. researchgate.net
Table 2: Plausible Mass Spectrometry Fragmentation Pattern for this compound
| m/z Value | Possible Fragment | Interpretation |
|---|---|---|
| 244 | [C₉H₇F₅O₂]⁺ | Molecular Ion (M⁺) |
| 213 | [C₈H₄F₅O]⁺ | Loss of methoxy radical (•OCH₃) |
| 195 | [C₇HF₅]⁺ | Loss of dimethoxymethyl radical (•CH(OCH₃)₂) |
| 167 | [C₆F₅]⁺ | Formation of the pentafluorophenyl cation |
Chromatographic Methods (GC, HPLC) for Reaction Monitoring, Purity Assessment, and Separations in Research Studies
Chromatographic techniques are fundamental for separating components of a reaction mixture, assessing the purity of isolated products, and monitoring the progress of a synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is ideal for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. A small sample of the reaction mixture is injected, and the components are separated based on their boiling points and interactions with the column's stationary phase. By taking aliquots from a reaction at different time intervals, GC can be used to track the consumption of starting materials and the formation of products, thereby monitoring the reaction's progress. It is also the primary method for determining the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is used for compounds that are less volatile or thermally sensitive. In HPLC, the separation occurs in a liquid mobile phase. It is particularly useful for purifying derivatives that may be larger, more polar, or prone to decomposition at the high temperatures used in GC.
Table 3: Application of Chromatographic Methods in a Synthetic Study
| Technique | Application | Information Gained |
|---|---|---|
| GC-MS | Reaction Monitoring | Quantitative data on the relative amounts of starting material, intermediates, and products over time. |
| Purity Assessment | Determination of the percentage purity of the final isolated compound. | |
| Byproduct Identification | Separation and mass analysis of minor components in the reaction mixture. |
| HPLC | Product Purification | Isolation of non-volatile or thermally sensitive derivatives from a crude reaction mixture. |
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation of Derivatives
While this compound itself may be a liquid or low-melting solid, many of its derivatives can be synthesized as crystalline solids. For these compounds, Single Crystal X-ray Diffraction (SC-XRD) offers the most definitive and unambiguous method for structural elucidation. researchgate.net
This technique involves irradiating a single, high-quality crystal with an X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing this pattern, scientists can determine the precise three-dimensional arrangement of every atom in the molecule, as well as how the molecules are packed together in the crystal lattice. researchgate.net
SC-XRD provides exact data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of a molecule without ambiguity. nih.govresearchgate.net This level of detail is crucial for confirming the structure of novel derivatives, especially when NMR and MS data might be ambiguous. The application of SC-XRD to derivatives containing the pentafluorophenyl group has been demonstrated in the literature, establishing it as a vital tool in the characterization of this class of compounds. researchgate.net
Table 4: Representative Data Obtained from a Single Crystal X-ray Diffraction Study of a Hypothetical Crystalline Derivative
| Parameter | Description | Typical Information Provided |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the fundamental packing symmetry. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Describes the symmetry operations within the unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating crystal unit. |
| Bond Lengths | The precise distance between bonded atoms (e.g., C-F, C-C). | Confirms atomic connectivity and bond orders. |
| Bond Angles | The angle between three connected atoms (e.g., C-C-F). | Defines the local geometry of the molecule. |
| Torsion Angles | The dihedral angle between four connected atoms. | Describes the conformation of the molecule. |
Theoretical and Computational Chemistry Studies on 1 Dimethoxymethyl 2,3,4,5,6 Pentafluorobenzene
Elucidation of Electronic Structure and Frontier Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These orbitals are crucial in chemical reactions, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene, the electronic structure is significantly influenced by its two distinct functional groups: the electron-withdrawing pentafluorophenyl ring and the dimethoxymethyl group. The five fluorine atoms on the benzene (B151609) ring are highly electronegative, leading to a significant withdrawal of electron density from the aromatic system. This effect is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene.
Table 1: Illustrative Frontier Molecular Orbital Energies of Related Aromatic Compounds (Note: These are representative values for analogous compounds and not specific to this compound)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
| Pentafluorophenyl-urea derivative | - | - | 3.0785 |
Data sourced from computational studies on analogous compounds to illustrate the concept. researchgate.netnih.gov
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and their relative energies determine the preferred shape of the molecule. A potential energy surface (PES) is a graphical representation of the energy of a molecule as a function of its geometry. researchgate.net Mapping the PES allows for the identification of stable conformers (energy minima) and the energy barriers between them (transition states). solubilityofthings.com
For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the dimethoxymethyl group to the pentafluorophenyl ring. The presence of two ortho-fluorine atoms is expected to create significant steric hindrance, influencing the preferred orientation of the dimethoxymethyl substituent.
While a specific PES map for this compound has not been reported in the available literature, studies on other ortho-substituted aryl systems and acyclic acetals offer valuable parallels. In substituted aryl systems, ortho-substituents increase the rotational barrier and favor conformations where bulky groups are oriented away from each other to minimize steric clash. acs.org For acyclic acetals, there is a known preference for gauche conformations around the C-O bonds due to stereoelectronic effects, such as the anomeric effect.
Therefore, it can be predicted that the most stable conformer of this compound will adopt a geometry that minimizes the steric repulsion between the methoxy (B1213986) groups and the ortho-fluorine atoms. The C-O-C-O dihedral angles within the dimethoxymethyl group are also likely to favor gauche arrangements. A detailed computational study would be necessary to precisely determine the rotational energy barriers and the population of different conformers at various temperatures.
Prediction of Reactivity Patterns and Regioselectivity via Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. researchgate.net By calculating various molecular properties, such as the distribution of electron density and the energies of frontier orbitals, one can identify the most probable sites for electrophilic and nucleophilic attack.
One of the most useful concepts in this regard is the Fukui function, which is derived from the change in electron density as an electron is added to or removed from the molecule. researchgate.netmostwiedzy.pl The Fukui function helps to identify the most nucleophilic (prone to attack by electrophiles) and electrophilic (prone to attack by nucleophiles) sites within a molecule. acs.org
For this compound, the pentafluorophenyl ring is highly electron-deficient due to the strong inductive and mesomeric effects of the five fluorine atoms. This makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies on other polyfluorinated aromatic compounds have shown that nucleophilic attack typically occurs at the positions para to the activating group, and also at the ortho positions, due to the stabilization of the Meisenheimer complex intermediate. The dimethoxymethyl group, being an ortho, para-directing group in electrophilic aromatic substitution, may have a complex influence on the regioselectivity of nucleophilic attack on the already electron-poor ring.
DFT calculations could be employed to compute the Fukui functions and map the electrostatic potential of this compound. It is anticipated that the carbon atoms of the pentafluorophenyl ring, particularly the one para to the dimethoxymethyl group, will exhibit a high propensity for nucleophilic attack. Conversely, the oxygen atoms of the dimethoxymethyl group are expected to be the most likely sites for electrophilic attack.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solution Behavior
For this compound, MD simulations could be used to investigate its interactions with various solvents. The highly fluorinated aromatic ring is expected to be hydrophobic and lipophilic, leading to favorable interactions with nonpolar solvents. solubilityofthings.com The intermolecular interactions in such systems are often governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine atoms.
Studies on other fluorinated aromatic compounds have highlighted the importance of so-called "aryl-perfluoroaryl" or π-π stacking interactions, where the electron-rich aromatic ring of one molecule interacts favorably with the electron-poor perfluorinated ring of another. mostwiedzy.pl Furthermore, interactions between fluorine atoms and hydrogen atoms on neighboring molecules (C-H···F-C) can also play a significant role in the packing and solution structure.
While specific MD simulation data for this compound is not available, it can be hypothesized that in nonpolar solvents, it would exhibit solubility due to favorable dispersion forces. In polar solvents like water, its solubility is expected to be low. MD simulations could provide detailed information on the solvation shell structure, including the calculation of radial distribution functions to show the probability of finding solvent molecules at a certain distance from the solute. Such simulations would be instrumental in understanding its partitioning behavior between different phases and its potential for self-aggregation in solution.
Future Research Trajectories and Emerging Avenues for 1 Dimethoxymethyl 2,3,4,5,6 Pentafluorobenzene
Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Chemical Transformations
The future synthesis and application of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene are expected to be heavily influenced by the principles of green chemistry. Current methods for acetal (B89532) synthesis often rely on conventional acid catalysts and may generate significant waste. rsc.org Future research is likely to focus on developing more environmentally benign and sustainable methods.
Key areas of investigation will likely include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15), could offer a recyclable and more sustainable alternative to traditional homogeneous catalysts for the acetalization of pentafluorobenzaldehyde (B1199891). researchgate.net These catalysts can simplify product purification and reduce corrosive waste streams.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like deep eutectic solvents (DES) could significantly reduce the environmental impact of both the synthesis of the acetal and its subsequent reactions. researchgate.net
Photo-organocatalysis: Mild and green photo-organocatalytic methods are emerging for acetalization reactions. rsc.org Applying such techniques to the synthesis of this compound could lead to highly efficient processes under ambient conditions, using light as a renewable energy source.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The highly fluorinated aromatic ring of this compound presents both challenges and opportunities for catalysis. The strong carbon-fluorine (C-F) bonds are notoriously difficult to activate, yet selective activation could open up new synthetic pathways.
Future research is anticipated in the following areas:
Selective C-F Bond Activation: A significant frontier in organofluorine chemistry is the development of catalytic systems that can selectively activate a single C-F bond in polyfluorinated aromatics. rsc.orgmdpi.com Transition-metal catalysts, particularly those based on nickel, palladium, or rhodium, are promising candidates for achieving selective hydrodefluorination or cross-coupling reactions at specific positions on the pentafluorophenyl ring. mdpi.comchem8.org This would allow for the precise modification of the aromatic core, leading to a diverse range of valuable derivatives.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for C-F bond functionalization under mild conditions. nih.gov Future studies could explore the use of organic photoredox catalysts to activate the C-F bonds of this compound, enabling novel transformations that are not accessible through traditional thermal methods.
Frustrated Lewis Pairs (FLPs): The reactivity of strong Lewis acids like B(C₆F₅)₃ in activating C-F bonds suggests that FLP chemistry could be a fruitful area of investigation. researchgate.net Research into FLP-mediated transformations of the pentafluorophenyl group could lead to new metal-free catalytic methods for its functionalization.
The development of such catalytic systems would greatly expand the synthetic utility of this compound, transforming it from a simple protecting group strategy into a versatile platform for complex molecule synthesis.
Integration into Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry and microreactor technologies offer significant advantages for the synthesis and manipulation of highly reactive or hazardous compounds, a category that often includes organofluorine intermediates. The integration of this compound into these platforms is a logical next step for enhancing safety, efficiency, and scalability.
Emerging research directions include:
Automated Synthesis: Flow chemistry allows for the automation of multi-step synthetic sequences. nih.gov Future work could involve developing integrated flow systems for the synthesis of this compound from pentafluorobenzaldehyde and its immediate use in subsequent reactions, minimizing handling and improving reproducibility.
Enhanced Safety and Control: Reactions involving fluorinated compounds can be highly exothermic. Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risk of thermal runaways. beilstein-journals.org This is particularly relevant for subsequent transformations of the pentafluorophenyl ring.
Accessing Novel Reaction Windows: Flow reactors can operate at elevated temperatures and pressures, enabling reactions that are difficult or impossible to perform in conventional batch setups. cem.de This could unlock new reactivity patterns for this compound and its derivatives.
The adoption of flow chemistry will be crucial for translating laboratory-scale discoveries involving this compound into viable industrial processes.
Potential in Supramolecular Chemistry and Nanotechnology Research
The unique electronic properties of the pentafluorophenyl group make it a valuable component in the design of supramolecular assemblies and functional nanomaterials. The this compound molecule, after deprotection to reveal the aldehyde, can serve as a key building block in these fields.
Future research trajectories are likely to explore:
Self-Assembling Systems: The pentafluorobenzyl group is known to participate in the formation of self-assembled supramolecular structures, such as hydrogels, driven by a combination of hydrogen bonding and π-π stacking interactions. nycu.edu.twrsc.org Research could focus on incorporating the deprotected form of this compound into peptides or other molecules to create novel self-assembling materials with tunable properties. The interactions between electron-deficient pentafluorophenyl rings and electron-rich aromatic systems are a key driving force for self-assembly.
Functionalization of Nanoparticles: The aldehyde group, once unmasked, provides a reactive handle for the covalent attachment of the pentafluorophenyl moiety to the surface of nanoparticles. This could be used to modify the surface properties of nanoparticles, for example, to enhance their stability or to introduce specific recognition capabilities. The high fluorine content could also be exploited for applications in ¹⁹F MRI.
Molecular Recognition and Self-Sorting: The distinct electronic nature of the pentafluorophenyl group can be exploited in multicomponent supramolecular systems to direct self-sorting processes. nih.govresearchgate.net Future studies may investigate how molecules derived from this compound interact with other molecular components to form complex, ordered architectures.
Drug Discovery and Agrochemistry Precursor Research (excluding clinical and safety data)
The introduction of fluorine and, specifically, the trifluoromethyl group, is a well-established strategy in the design of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability and bioavailability. researchgate.net While this compound is not itself an active ingredient, it serves as a valuable precursor to more complex molecules in these fields.
Future research in this area is expected to focus on:
Scaffold for Novel Heterocycles: The deprotected pentafluorobenzaldehyde can be used as a starting material for the synthesis of a wide variety of heterocyclic compounds. researchgate.net Many biologically active molecules contain heterocyclic cores, and the presence of the pentafluorophenyl group can significantly modulate their pharmacological profiles.
Intermediate for Active Pharmaceutical Ingredients (APIs): The compound can be a key intermediate in the synthesis of complex APIs. For instance, fluorinated aromatic groups are present in a range of modern drugs, including anticancer agents and kinase inhibitors. nih.gov The ability to perform selective C-F functionalization on this scaffold could accelerate the discovery of new drug candidates.
Development of New Agrochemicals: The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals. Research is ongoing to discover new fungicides, herbicides, and insecticides containing fluorinated moieties. This compound represents a readily available starting material for the exploration of new chemical space in this area.
The following table provides a summary of potential research directions and their anticipated impact.
| Research Area | Key Trajectories | Potential Impact |
| Sustainable Chemistry | Development of heterogeneous catalysts, solvent-free methods, and photo-organocatalysis. | Reduced environmental impact, increased efficiency, and lower costs in chemical manufacturing. |
| Catalytic Systems | Selective C-F bond activation, photoredox catalysis, and frustrated Lewis pair chemistry. | Expanded synthetic utility and access to novel fluorinated compounds. |
| Flow Chemistry | Integration into automated synthesis platforms and use of microreactors for enhanced safety and control. | Improved scalability, safety, and reproducibility of reactions involving fluorinated intermediates. |
| Supramolecular Chemistry & Nanotechnology | Design of self-assembling materials, functionalization of nanoparticles, and exploration of molecular recognition. | Creation of advanced materials with tailored properties for applications in electronics, sensing, and biomedicine. |
| Drug Discovery & Agrochemistry | Use as a precursor for novel heterocyclic scaffolds and as an intermediate in the synthesis of APIs and new agrochemicals. | Acceleration of the discovery and development of new pharmaceuticals and crop protection agents. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 2,3,4,5,6-pentafluorobenzene derivatives. For example, bromomethyl-pentafluorobenzene (evidence 6, 13) is a common intermediate for introducing functional groups. Reaction parameters such as temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Lewis acids like AlCl₃) significantly affect yield. Monitoring via GC-MS or HPLC is recommended to optimize purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodology :
- ¹⁹F NMR : Distinct signals for the five fluorine atoms (δ ≈ −140 to −160 ppm, split due to coupling with adjacent substituents) .
- ¹H NMR : Singlet for dimethoxymethyl protons (δ ≈ 3.3–3.5 ppm) and absence of aromatic protons due to full fluorination .
- IR : Peaks at ~1100–1200 cm⁻¹ (C-F stretching) and ~2800–3000 cm⁻¹ (C-H in dimethoxymethyl) .
- MS : Molecular ion [M]⁺ with m/z = 282 (calculated) and fragments corresponding to loss of methoxy groups .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The electron-deficient pentafluorobenzene ring enhances electrophilic reactivity. It serves as:
- A precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated aryl groups .
- A derivatization agent in GC-MS for analytes requiring electron-capture detection (similar to bromomethyl-pentafluorobenzene in pesticide analysis) .
- A building block for supramolecular chemistry due to fluorine-mediated non-covalent interactions (e.g., C-F⋯π) .
Advanced Research Questions
Q. How can computational chemistry (DFT, MD) guide the design of experiments involving this compound’s reactivity?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions. For example, the dimethoxymethyl group may direct incoming nucleophiles to specific positions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .
- Validate computational models with experimental kinetics (e.g., rate constants for hydrolysis under acidic/basic conditions) .
Q. How to resolve contradictions in reported synthetic yields across literature?
- Methodology :
- Systematic Review : Compare reaction parameters (e.g., solvent purity, catalyst loading) from evidence 6 (bromomethyl-pentafluorobenzene synthesis) and evidence 13 (derivatization protocols).
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature vs. reagent stoichiometry). For instance, higher temperatures may degrade the dimethoxymethyl group, reducing yield .
- Reproducibility Checks : Validate protocols using standardized reagents and inert atmospheres (argon/nitrogen) to minimize side reactions .
Q. What strategies can mitigate instability of this compound under specific conditions?
- Methodology :
- Stability Studies : Use accelerated aging tests (e.g., 40°C/75% RH) with HPLC monitoring. highlights instability of similar azido-pentafluorobenzene derivatives, suggesting light-sensitive groups require amber glassware .
- Additive Screening : Antioxidants (e.g., BHT) or radical scavengers may suppress decomposition pathways .
- Crystallography : Analyze solid-state stability via X-ray diffraction (e.g., evidence 14 shows intermolecular C-F⋯H bonds enhance crystal packing) .
Q. How to evaluate the green chemistry profile of this compound as a derivatization agent?
- Methodology : Apply multi-criteria decision analysis (MCDA) as in evidence 2, which ranks fluorinated derivatization agents based on:
- Hazard Metrics : Carcinogenicity, flammability (e.g., dimethyl sulfate is hazardous; fluorinated analogs may have lower toxicity) .
- Environmental Impact : Biodegradability (estimated via EPI Suite) and bioaccumulation potential (logP < 3 preferred) .
- Synthetic Efficiency : Atom economy (>70% for nucleophilic substitution) and E-factor (waste per product unit) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
